molecular formula C15H12O4 B085901 Phenyl acetylsalicylate CAS No. 134-55-4

Phenyl acetylsalicylate

Cat. No.: B085901
CAS No.: 134-55-4
M. Wt: 256.25 g/mol
InChI Key: PSBAIJVSCTZDDB-UHFFFAOYSA-N
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Description

Phenyl acetylsalicylate, also known as acetylphenylsalicylate, is an organic compound with the molecular formula C15H12O4. It is a derivative of salicylic acid and is characterized by the presence of both phenyl and acetyl groups. This compound is known for its applications in various fields, including pharmaceuticals and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl acetylsalicylate can be synthesized through the esterification of salicylic acid with phenol in the presence of an acid catalyst. The reaction typically involves heating salicylic acid with phenol and an acid catalyst such as sulfuric acid or phosphoryl chloride . The reaction conditions include elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl acetylsalicylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce salicylic acid and phenol.

    Oxidation: This compound can be oxidized to form corresponding quinones and other oxidation products.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products Formed:

    Hydrolysis: Salicylic acid and phenol.

    Oxidation: Quinones and other oxidation derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Phenyl acetylsalicylate has a wide range of applications in scientific research:

Mechanism of Action

Phenyl acetylsalicylate exerts its effects by inhibiting the activity of the enzyme cyclooxygenase (COX). This inhibition prevents the formation of prostaglandins, which are substances that cause inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Comparison with Similar Compounds

    Acetylsalicylic Acid (Aspirin): Both compounds share structural similarities and exhibit anti-inflammatory and analgesic properties.

    Phenyl Salicylate: Similar in structure but lacks the acetyl group, leading to different reactivity and applications.

    Salicylic Acid: The parent compound, which is less reactive and has different applications compared to its derivatives.

Uniqueness: Phenyl acetylsalicylate is unique due to the presence of both phenyl and acetyl groups, which confer distinct chemical properties and reactivity. Its dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Properties

CAS No.

134-55-4

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

phenyl 2-acetyloxybenzoate

InChI

InChI=1S/C15H12O4/c1-11(16)18-14-10-6-5-9-13(14)15(17)19-12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

PSBAIJVSCTZDDB-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Key on ui other cas no.

134-55-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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